molecular formula C14H26N2O2 B1446959 Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate CAS No. 1798699-73-6

Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate

Cat. No. B1446959
M. Wt: 254.37 g/mol
InChI Key: BGFJQEMDQHFIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate is a chemical compound with the CAS Number: 1798699-73-6 . It has a molecular weight of 254.37 . The IUPAC name for this compound is tert-butyl N-(3-aminocyclobutyl)-N-(cyclopropylmethyl)glycinate . It is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The exact boiling point is not specified in the retrieved data .

Scientific Research Applications

Polymer Membranes for Purification

Polymer membranes have been explored for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), showing the significance of polymer-based technologies in enhancing fuel performance and reducing hazardous emissions. This approach underlines the potential application of similar chemical compounds in the environmental and energy sectors (Pulyalina et al., 2020).

Biodegradation in Environmental Management

The study of biodegradation pathways for compounds like Ethyl Tert-butyl Ether (ETBE) in soil and groundwater demonstrates the environmental impact and management strategies for chemical pollutants. Microorganisms capable of degrading such compounds highlight the biological interactions and potential bioremediation applications (Thornton et al., 2020).

Synthetic Antioxidants for Health and Environment

Research on Synthetic Phenolic Antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), explores their widespread use, environmental occurrence, human exposure, and associated health implications. This illustrates the importance of chemical analysis and safety evaluations in various consumer products and environmental samples (Liu & Mabury, 2020).

Microbial Degradation for Environmental Remediation

Understanding the microbial degradation of fuel oxygenates like MTBE underlines the role of microorganisms in treating contaminated soil and groundwater. The exploration of microbial pathways and their applications in bioaugmentation and biostimulation strategies offers insights into environmental biotechnology (Schmidt et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 2-[(3-aminocyclobutyl)-(cyclopropylmethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFJQEMDQHFIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1CC1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
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Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
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Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
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Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
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Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
Reactant of Route 6
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate

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